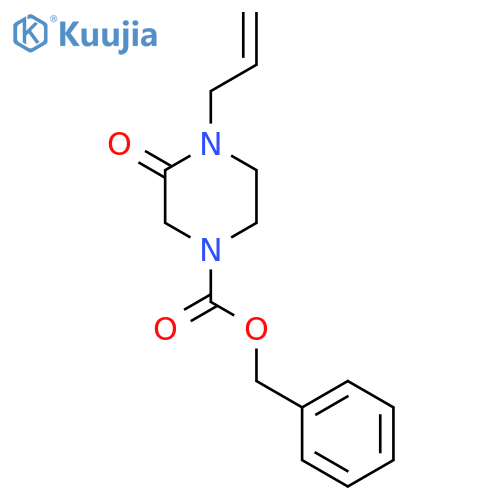Cas no 869658-51-5 (4-Benzyloxycarbonyl-1-allylpiperazin-2-one)
4-ベンジルオキシカルボニル-1-アリルピペラジン-2-オンは、ピペラジン骨格にベンジルオキシカルボニル基とアリル基が導入された複素環化合物です。この化合物は有機合成中間体として有用で、特に医薬品開発分野において重要な役割を果たします。保護基として機能するベンジルオキシカルボニル基(Cbz基)の存在により、選択的な反応が可能となり、分子修飾の柔軟性が高まります。また、アリル基はさらなる官能基変換の起点として利用可能です。結晶性が良好で取り扱いやすく、高い純度で合成可能な点が特徴です。

869658-51-5 structure
商品名:4-Benzyloxycarbonyl-1-allylpiperazin-2-one
4-Benzyloxycarbonyl-1-allylpiperazin-2-one 化学的及び物理的性質
名前と識別子
-
- benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate
- HJSNKPQXLWWROD-UHFFFAOYSA-N
- EN300-28284179
- 869658-51-5
- 4-Benzyloxycarbonyl-1-allylpiperazin-2-one
- SCHEMBL4360186
-
- インチ: 1S/C15H18N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2
- InChIKey: HJSNKPQXLWWROD-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC(N(CC=C)CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 274.13174244g/mol
- どういたいしつりょう: 274.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 49.8Ų
4-Benzyloxycarbonyl-1-allylpiperazin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284179-0.05g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-28284179-0.1g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-28284179-0.5g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-28284179-10.0g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
| Enamine | EN300-28284179-0.25g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-28284179-5.0g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-28284179-1.0g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-28284179-2.5g |
benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate |
869658-51-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 |
4-Benzyloxycarbonyl-1-allylpiperazin-2-one 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
869658-51-5 (4-Benzyloxycarbonyl-1-allylpiperazin-2-one) 関連製品
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
